![molecular formula C22H25ClN2O3 B2487956 2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide CAS No. 921834-64-2](/img/structure/B2487956.png)
2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
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Description
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of the atoms and the bonds between them. The benzamide group would likely contribute to the compound’s polarity, and the tetrahydrobenzo[b][1,4]oxazepin ring could potentially exist in different conformations .Chemical Reactions Analysis
The reactivity of the compound would depend on the functional groups present. The amide group in the benzamide portion of the molecule could potentially undergo hydrolysis, and the tetrahydrobenzo[b][1,4]oxazepin ring might be involved in reactions depending on its substitution pattern .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its molecular structure. For example, the presence of the benzamide group could increase its polarity and potentially its solubility in polar solvents .Scientific Research Applications
- Pinacol Boronic Esters : This compound belongs to the pinacol boronic ester family, which serves as valuable building blocks in organic synthesis . These esters are bench-stable, easy to purify, and often commercially available. Researchers utilize them for various chemical transformations, including homologations, conjunctive cross couplings, and radical-polar crossover reactions.
- Suzuki–Miyaura Coupling : The boron moiety in pinacol boronic esters can participate in Suzuki–Miyaura coupling reactions, enabling the formation of C–C bonds .
- Anti-Markovnikov Hydromethylation : The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown . Researchers have applied this sequence to methoxy-protected (−)-Δ8-THC and cholesterol, demonstrating its synthetic utility.
- δ-®-Coniceine and Indolizidine 209B : The protodeboronation of pinacol boronic esters has been employed in the formal total synthesis of δ-®-coniceine and indolizidine 209B, both of which are complex natural products .
- Asymmetric Hydroboration : Although not directly related to this compound, asymmetric hydroboration reactions using boranes have been pivotal in chiral synthesis. These reactions were first reported by H. C. Brown in 1961 .
- Heteroarenes : The compound’s structure suggests potential applications in heterocyclic chemistry. Further investigations could explore its reactivity with various heteroarenes .
Organic Synthesis and Building Blocks
Hydromethylation of Alkenes
Total Synthesis of Natural Products
Chiral Synthesis
Heterocyclic Chemistry
properties
IUPAC Name |
2-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-10-9-15(11-19(18)28-13-22(3,4)21(25)27)24-20(26)16-7-5-6-8-17(16)23/h5-11,14H,12-13H2,1-4H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERHZUAPRTUTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide |
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